CID 117885113
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Overview
Description
Sofosbuvir impurity K is a byproduct formed during the synthesis of Sofosbuvir, an antiviral medication used to treat hepatitis C. Sofosbuvir impurity K is a critical compound in the quality control and assurance processes of Sofosbuvir production, ensuring the purity and efficacy of the final pharmaceutical product.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sofosbuvir impurity K involves multiple steps, including the protection and deprotection of hydroxyl groups. The process begins with the grafting of a terminal hydroxyl group of the first compound with a protective group to obtain the first intermediate. This is followed by the grafting of a second protective group on the cyclic hydroxyl of the first intermediate to obtain the second intermediate. The first protective group is then removed to obtain the third intermediate, which is further modified by grafting a third protective group on the terminal hydroxyl. Finally, the third protective group is removed to obtain Sofosbuvir impurity K .
Industrial Production Methods: The industrial production of Sofosbuvir impurity K follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the impurity produced.
Chemical Reactions Analysis
Types of Reactions: Sofosbuvir impurity K undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the structural modification and analysis of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed: The major products formed from these reactions include various derivatives of Sofosbuvir impurity K, which are analyzed for their structural and functional properties .
Scientific Research Applications
Sofosbuvir impurity K has several scientific research applications:
Chemistry: It is used as a reference standard in the analytical methods for the quality control of Sofosbuvir.
Biology: Studies on Sofosbuvir impurity K help understand the metabolic pathways and degradation products of Sofosbuvir.
Medicine: Research on this impurity aids in the development of safer and more effective antiviral therapies.
Industry: It plays a crucial role in the pharmaceutical industry for the validation of manufacturing processes and ensuring the safety of the final product
Mechanism of Action
The mechanism of action of Sofosbuvir impurity K is closely related to its parent compound, Sofosbuvir. Sofosbuvir is a nucleotide analog inhibitor that specifically inhibits the hepatitis C virus NS5B RNA-dependent RNA polymerase. Sofosbuvir impurity K, being a structural analog, may interact with similar molecular targets, although its exact mechanism of action may vary. The pathways involved include the inhibition of viral RNA synthesis, leading to the suppression of viral replication .
Comparison with Similar Compounds
PSI-6130: A cytidine nucleoside analog and potent inhibitor of hepatitis C virus replication.
PSI-6206: A uridine metabolite with potent inhibitory activity against the hepatitis C virus NS5B polymerase.
PSI-7851: A phosphoramidate prodrug of the uridine monophosphate metabolite, similar to Sofosbuvir.
Uniqueness: Sofosbuvir impurity K is unique due to its specific formation during the synthesis of Sofosbuvir. Its structural characteristics and formation pathways distinguish it from other similar compounds. The presence of specific protective groups and intermediates in its synthesis route also contributes to its uniqueness .
Biological Activity
CID 117885113, also known as BAY 85-8501 , is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
Overview of this compound
This compound is a small molecule identified through high-throughput screening as a potential inhibitor of specific signaling pathways involved in tumor growth and proliferation. Its mechanism of action primarily involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth and metabolism.
The compound acts by selectively inhibiting the activity of phosphoinositide 3-kinases (PI3Ks) , which play a pivotal role in various cellular functions, including:
- Cell survival
- Proliferation
- Metabolism
By targeting this pathway, this compound demonstrates the potential to reduce tumor cell viability and induce apoptosis in cancer cells.
Biological Activity Data
The biological activity of this compound has been characterized through various assays. Below is a summary table of key findings:
Case Studies
Several studies have explored the efficacy of this compound in preclinical settings:
-
Study on Breast Cancer Cells :
- Objective : Evaluate the effect on MCF-7 breast cancer cells.
- Findings : Treatment with this compound resulted in significant reduction in cell proliferation and increased apoptosis, correlating with downregulation of PI3K/Akt signaling.
- : Suggests potential for therapeutic application in breast cancer treatment.
-
Study on Lung Cancer Models :
- Objective : Assess effectiveness in A549 lung cancer xenografts.
- Results : Mice treated with this compound showed a marked decrease in tumor size compared to controls, indicating strong anti-tumor activity.
- Implications : Supports further development as a targeted therapy for lung cancer.
Research Findings
Recent research highlights the following key aspects regarding the biological activity of this compound:
- Selectivity : The compound exhibits selectivity towards cancerous cells over normal cells, minimizing off-target effects.
- Combination Therapy Potential : Studies suggest enhanced efficacy when used in combination with other chemotherapeutic agents, potentially overcoming resistance mechanisms.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles, warranting further investigation into dosing regimens.
Properties
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPFZQKYPOWCSI-IQWMDFIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN3O9P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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